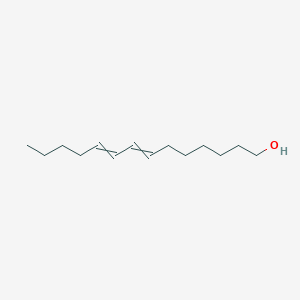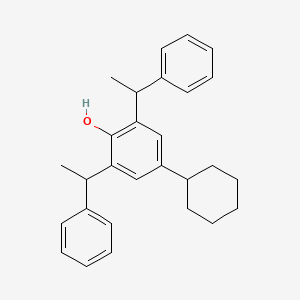
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This particular compound is notable for its complex structure, which includes a cyclohexyl group and two 1-phenylethyl groups attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol with cyclohexyl and 1-phenylethyl groups. This process can be achieved through Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert quinones back to phenols. Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions are common for phenols. The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols.
Scientific Research Applications
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1-phenylethyl)-: Similar structure but lacks the cyclohexyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-: Contains different alkyl substituents on the phenol ring.
Uniqueness
Phenol, 4-cyclohexyl-2,6-bis(1-phenylethyl)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
66345-13-9 |
|---|---|
Molecular Formula |
C28H32O |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C28H32O/c1-20(22-12-6-3-7-13-22)26-18-25(24-16-10-5-11-17-24)19-27(28(26)29)21(2)23-14-8-4-9-15-23/h3-4,6-9,12-15,18-21,24,29H,5,10-11,16-17H2,1-2H3 |
InChI Key |
CZGOJSQPEDJDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


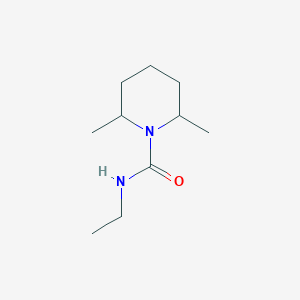
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
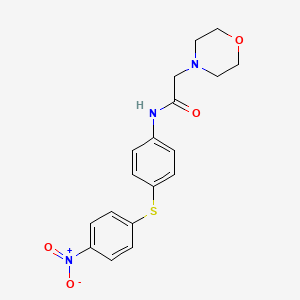
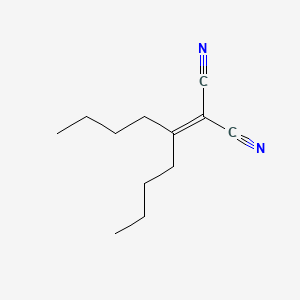
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
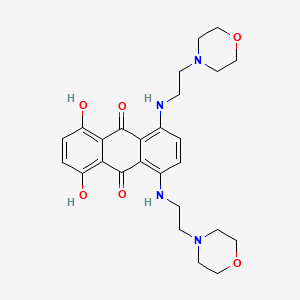
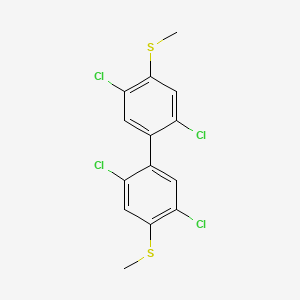
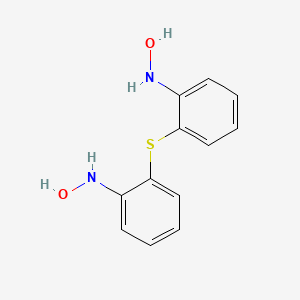
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
